DSP-0509 -

DSP-0509

Catalog Number: EVT-266581
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DSP-0509 is a synthetic, small molecule, toll-like receptor (TLR) 7 agonist, with potential immunostimulatory and antineoplastic activities. Upon intravenous administration, DSP-0509 activates TLR7, thereby inducing type I interferon secretion and activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses, thereby reducing tumor cell growth. TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.
Overview

DSP-0509 is a novel small-molecule compound classified as a Toll-like receptor 7 agonist. It has garnered attention for its potential in enhancing anti-tumor immunity, particularly in combination therapies for cancer treatment. The compound was synthesized by Sumitomo Pharma Co., Ltd. and is characterized by a unique pyrimidine scaffold, differentiating it from other TLR7 agonists that typically feature imidazoquinoline structures. The selective agonistic activity of DSP-0509 towards TLR7, as opposed to TLR8, positions it as a promising candidate for immunotherapeutic applications.

Synthesis Analysis

Methods

The synthesis of DSP-0509 was performed at Sumitomo Pharma Co., Ltd. The compound was prepared for both in vitro and in vivo studies using specific protocols:

  • In vitro Studies: A 10 mM solution was created by dissolving DSP-0509 in dimethyl sulfoxide (DMSO) and subsequently diluting it to achieve a final concentration of 0.1%.
  • In vivo Studies: For animal studies, DSP-0509 was dissolved in a glycine buffered solution at pH 10.2 at a concentration of 2.5 mM.

These methods ensure that the compound maintains its stability and efficacy during experimentation, allowing for accurate assessments of its biological activity.

Molecular Structure Analysis

Structure

The molecular structure of DSP-0509 features a pyrimidine core, which is integral to its function as a TLR7 agonist. This structural design allows for specific interactions with the receptor, promoting immune responses.

Data

The compound exhibits an effective concentration (EC50) of 33 nM in murine models and 515 nM in human systems, indicating its potency as a selective TLR7 agonist. This selectivity is crucial as it minimizes off-target effects associated with TLR8 activation, which is common in other agonists.

Chemical Reactions Analysis

DSP-0509 engages in various chemical interactions that activate immune pathways. Upon administration, it stimulates antigen-presenting cells such as dendritic cells and macrophages through TLR7 signaling. This activation leads to the secretion of pro-inflammatory cytokines, including type-I interferons, which are essential for initiating adaptive immune responses.

Technical Details

The compound's mechanism involves the induction of immune-related gene expression and cytokine production upon binding to TLR7, facilitating an enhanced anti-tumor response when combined with other therapies like radiation.

Mechanism of Action

DSP-0509 operates primarily through the activation of TLR7, leading to the following processes:

  1. Activation of Dendritic Cells: The binding of DSP-0509 to TLR7 on dendritic cells triggers their maturation and enhances their ability to present antigens.
  2. Cytokine Secretion: This activation results in the secretion of cytokines such as interferon-alpha, which plays a pivotal role in modulating the immune response.
  3. Enhancement of Cytotoxic T Lymphocytes: By promoting the proliferation and activity of cytotoxic T lymphocytes, DSP-0509 contributes to increased tumor lysis.

These actions collectively enhance the immune system's ability to target and destroy cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

DSP-0509 is characterized by its solubility in DMSO and glycine buffer solutions, which are critical for its application in laboratory settings.

Chemical Properties

The compound's rapid pharmacokinetics are notable; it has a half-life of approximately 0.69 hours and a low volume of distribution (2.2 L/kg), indicating quick excretion from the body and limited tissue accumulation. These properties are advantageous for minimizing potential side effects while ensuring effective dosing regimens.

Applications

DSP-0509 shows promise in various scientific applications:

  • Cancer Immunotherapy: Its primary application lies in enhancing anti-tumor immunity when used alone or in combination with other treatments such as radiation therapy.
  • Research Tool: As a selective TLR7 agonist, DSP-0509 serves as an important tool for studying immune responses and developing new therapeutic strategies against cancer.

In preclinical studies, the combination of DSP-0509 with radiation therapy has demonstrated enhanced anti-tumor activity across multiple cancer models, suggesting its potential utility in clinical settings.

Through ongoing research and development, DSP-0509 may pave the way for innovative treatments that harness the body's immune system to combat cancer more effectively.

Properties

Product Name

DSP-0509

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

DSP-0509; DSP 0509; DSP0509;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.